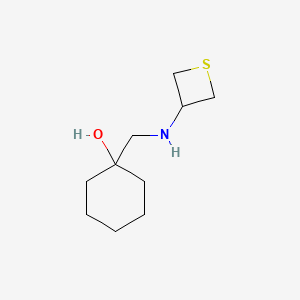
1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol is a chemical compound with the molecular formula C₁₀H₁₉NOS and a molecular weight of 201.33 g/mol This compound features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group attached to a thietane ring
Preparation Methods
The synthesis of 1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . The cyclohexane ring can be introduced through a subsequent reaction with cyclohexanone derivatives under appropriate conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium sulfide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and hydroxyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((Thietan-3-ylamino)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
3-Cyclohexen-1-ol, 3-methyl-: A compound with a similar cyclohexane ring but different functional groups.
1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol: Another compound with a thietane ring and cyclohexane ring, but with variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
1-[(thietan-3-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NOS/c12-10(4-2-1-3-5-10)8-11-9-6-13-7-9/h9,11-12H,1-8H2 |
InChI Key |
YCUMFPINOPDYID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


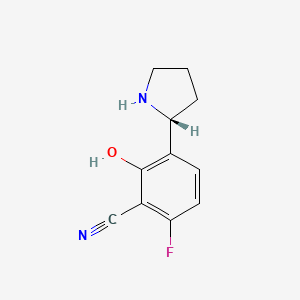
![2-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12977526.png)

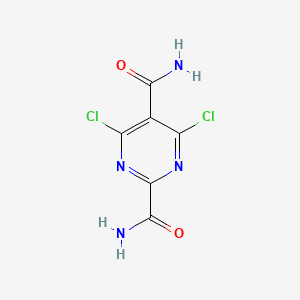
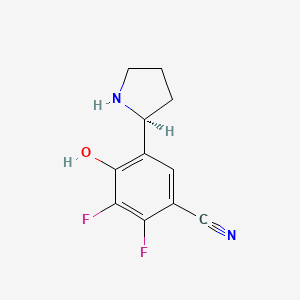
![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12977549.png)
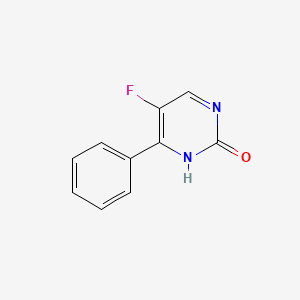
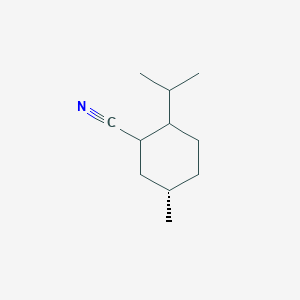
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12977560.png)
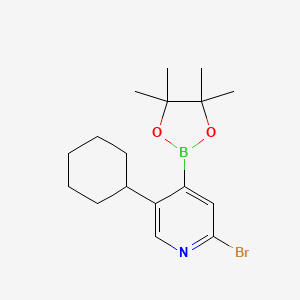
![1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12977595.png)
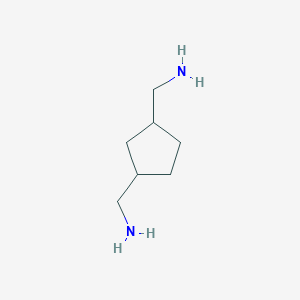

![(5-Oxaspiro[3.5]nonan-8-yl)methanamine](/img/structure/B12977612.png)
